Cyantraniliprole

Vue d'ensemble

Description

Le cyantraniliprole est un insecticide appartenant à la classe des ryanoides, plus précisément un insecticide diamide. Il est reconnu pour son efficacité contre un large éventail de ravageurs, y compris ceux qui ont développé une résistance à d'autres classes d'insecticides. Le this compound est approuvé pour une utilisation dans plusieurs pays, notamment les États-Unis, le Canada, la Chine et l'Inde .

Méthodes De Préparation

Le cyantraniliprole peut être synthétisé par diverses méthodes. Une voie de synthèse courante implique la préparation d'intermédiaires clés, tels que l'acide 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylique. Cet intermédiaire est ensuite mis à réagir avec d'autres réactifs pour former le produit final. Les conditions réactionnelles impliquent généralement l'utilisation de solvants tels que l'acétonitrile et de catalyseurs pour faciliter la réaction .

Les méthodes de production industrielle du this compound impliquent souvent un processus de synthèse en un seul pot, qui est efficace et rentable. Cette méthode réduit le nombre d'étapes nécessaires et minimise la formation de sous-produits, ce qui la rend respectueuse de l'environnement .

Analyse Des Réactions Chimiques

Le cyantraniliprole subit diverses réactions chimiques, notamment :

Oxydation : Le this compound peut être oxydé dans des conditions spécifiques pour former différents produits d'oxydation.

Réduction : Les réactions de réduction peuvent être utilisées pour modifier les groupes fonctionnels présents dans le this compound.

Substitution : Le this compound peut subir des réactions de substitution où un groupe fonctionnel est remplacé par un autre.

Les réactifs courants utilisés dans ces réactions comprennent les agents oxydants, les agents réducteurs et divers catalyseurs. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés .

Applications de la recherche scientifique

Le this compound a une large gamme d'applications de recherche scientifique, notamment :

Mécanisme d'action

Le this compound exerce ses effets en ciblant les récepteurs de la ryanodine dans les cellules musculaires des insectes. Il se lie à ces récepteurs, provoquant une activation non régulée et conduisant à l'épuisement des réserves de calcium internes. Cela entraîne une contraction musculaire continue, une paralysie et finalement la mort de l'insecte . Les cibles moléculaires et les voies impliquées dans ce processus sont spécifiques à la physiologie de l'insecte, ce qui rend le this compound très efficace contre un large éventail de ravageurs .

Applications De Recherche Scientifique

Insecticidal Efficacy

Cyantraniliprole exhibits a potent insecticidal effect through its action on ryanodine receptors in insects, leading to muscle paralysis and death. Laboratory studies have demonstrated its effectiveness against several key pests:

- Lepidopteran Pests : this compound has shown high efficacy against species such as Helicoverpa zea and Plutella xylostella, with significant mortality rates observed in treated plants .

- Hemipteran Pests : It effectively controls aphids like Myzus persicae and whiteflies such as Trialeurodes vaporariorum, providing an alternative to traditional neonicotinoids like imidacloprid .

- Coleopteran Pests : The compound has also been effective against beetles, indicating its broader application potential compared to earlier diamides .

Application Methods

This compound can be applied through various methods, enhancing its utility in different agricultural settings:

- Foliar Application : This method allows for direct targeting of pests on the plant surface. Studies have confirmed that this compound can penetrate leaf cuticles and translocate to new growth, providing extended protection against subsequent infestations .

- Seed Treatment : Applying this compound as a seed treatment has shown promising results in controlling pests like Spodoptera frugiperda, with effective upward translocation observed in corn plants . This method not only protects seedlings but also reduces the need for multiple pesticide applications.

Integrated Pest Management (IPM)

This compound plays a crucial role in IPM programs due to its systemic action and lower toxicity to beneficial insects compared to other insecticides. Its integration into IPM strategies helps manage resistance development among pest populations:

- Case Study - Cabbage Cultivation : Research comparing IPM practices using this compound with traditional chemical treatments indicated that IPM approaches resulted in lower pest populations and higher yields, demonstrating the effectiveness of combining biological control agents with targeted chemical applications .

- Resistance Management : The systemic properties of this compound allow for rotation with other insecticides, reducing the likelihood of resistance development among target pest populations .

Environmental Impact and Safety

Research indicates that this compound has a favorable environmental profile compared to older insecticides. Its low toxicity to non-target organisms, including pollinators and beneficial insects, makes it an attractive option for sustainable agriculture:

- Toxicity Studies : Laboratory assays have shown that this compound is less harmful to beneficial insects like lady beetles compared to neonicotinoids, allowing for safer use in environments where these insects are present .

- Dissipation Rates : Studies on the dissipation of this compound in soil and water have shown that it breaks down at rates conducive to minimizing environmental contamination while maintaining effective pest control .

Summary of Research Findings

The following table summarizes key findings from various studies regarding the applications and effectiveness of this compound:

Mécanisme D'action

Cyantraniliprole exerts its effects by targeting the ryanodine receptors in insect muscle cells. It binds to these receptors, causing unregulated activation and leading to the depletion of internal calcium stores. This results in continuous muscle contraction, paralysis, and eventual death of the insect . The molecular targets and pathways involved in this process are specific to the insect’s physiology, making this compound highly effective against a wide range of pests .

Comparaison Avec Des Composés Similaires

Le cyantraniliprole est similaire à d'autres insecticides diamides, tels que la flubendiamide et le chlorantraniliprole. Il possède des propriétés uniques qui le distinguent :

Flubendiamide : Comme le this compound, la flubendiamide cible les récepteurs de la ryanodine, mais a une structure chimique et un spectre d'activité différents.

Chlorantraniliprole : Ce composé cible également les récepteurs de la ryanodine, mais diffère par sa structure chimique et ses applications spécifiques.

Le mécanisme d'action unique du this compound et son activité à large spectre en font un outil précieux dans la lutte antiparasitaire, en particulier dans les cas où les ravageurs ont développé une résistance à d'autres insecticides .

Activité Biologique

Cyantraniliprole is a novel insecticide belonging to the anthranilic diamide class, known for its selective action against various pests. Its biological activity primarily involves the modulation of ryanodine receptors in insects, leading to a cascade of physiological effects that ultimately result in pest mortality. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its mode of action, efficacy against target pests, effects on non-target organisms, and metabolic behavior in plants.

Mode of Action

This compound exerts its insecticidal effects by activating ryanodine receptors (RyRs), which are crucial for calcium ion release from the sarcoplasmic reticulum in muscle cells. This unregulated activation leads to:

- Calcium Depletion : Disruption of calcium homeostasis impairs muscle contraction.

- Neuromuscular Dysfunction : Insects experience paralysis and lethargy, leading to eventual death.

- Ovicidal and Larvicidal Effects : The compound is effective at various life stages, including eggs and larvae.

The compound is primarily ingested by pests but can also be absorbed through contact, enhancing its efficacy across different application methods .

Efficacy Against Target Pests

This compound has shown significant effectiveness against a range of agricultural pests. The following table summarizes its lethal concentrations (LC50) against selected species:

Sublethal Effects and Impact on Non-target Organisms

Research indicates that this compound not only affects target pest populations but also has sublethal effects that can influence their development and reproduction:

- Developmental Delays : Exposure to sublethal doses significantly prolonged larval and pupal stages in both S. littoralis and A. ipsilon .

- Detoxification Enzyme Activity : Increased activity of detoxifying enzymes was noted, suggesting an adaptive response to the insecticide .

- Impact on Beneficial Insects : Studies on the generalist predator Chrysoperla carnea revealed that while this compound can induce mortality, it remains compatible with this beneficial species under field conditions .

Metabolism in Plants

This compound's persistence and metabolism in plants have been extensively studied, particularly in tomato crops. Key findings include:

- Tissue-Specific Accumulation : Higher residues were found in mature leaves compared to younger leaves, with flowers showing peak concentrations early in development .

- Metabolite Identification : A total of 21 metabolites were identified during the study, indicating complex metabolic pathways involving ring closure and glycosylation processes .

- Environmental Persistence : Residue levels decreased over time but remained detectable up to 28 days post-application, highlighting the need for careful monitoring in agricultural settings .

Case Studies

Several studies have illustrated the effectiveness and ecological impact of this compound:

- Field Trials on Cotton : In a controlled field study, this compound demonstrated significant reductions in pest populations while maintaining high yields for cotton crops, showing promise for integrated pest management strategies .

- Comparative Efficacy : In trials comparing this compound with other insecticides like imidacloprid, it was found to be more effective against certain hemipteran pests while exhibiting lower toxicity towards beneficial insects such as ladybugs and lacewings .

Propriétés

IUPAC Name |

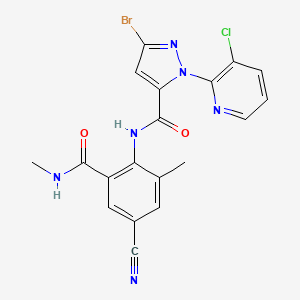

5-bromo-2-(3-chloropyridin-2-yl)-N-[4-cyano-2-methyl-6-(methylcarbamoyl)phenyl]pyrazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14BrClN6O2/c1-10-6-11(9-22)7-12(18(28)23-2)16(10)25-19(29)14-8-15(20)26-27(14)17-13(21)4-3-5-24-17/h3-8H,1-2H3,(H,23,28)(H,25,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVBUIBGJRQBEDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1NC(=O)C2=CC(=NN2C3=C(C=CC=N3)Cl)Br)C(=O)NC)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14BrClN6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2058174 | |

| Record name | Cyantraniliprole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2058174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

473.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder | |

| Record name | 1H-Pyrazole-5-carboxamide, 3-bromo-1-(3-chloro-2-pyridinyl)-N-[4-cyano-2-methyl-6-[(methylamino)carbonyl]phenyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

736994-63-1 | |

| Record name | Cyantraniliprole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=736994-63-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyantraniliprole [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0736994631 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Pyrazole-5-carboxamide, 3-bromo-1-(3-chloro-2-pyridinyl)-N-[4-cyano-2-methyl-6-[(methylamino)carbonyl]phenyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyantraniliprole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2058174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CYANTRANILIPROLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LO6K6H48FD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of cyantraniliprole?

A1: this compound belongs to the anthranilic diamide class of insecticides, which act as ryanodine receptor activators. [, , ] It selectively binds to ryanodine receptors (RyRs) found in insect muscle cells. [] This binding triggers an uncontrolled release of calcium ions (Ca2+) from internal stores within the muscle cells. []

Q2: What are the downstream effects of this compound binding to ryanodine receptors?

A2: The uncontrolled release of Ca2+ leads to the depletion of calcium stores, disrupting muscle function and ultimately causing paralysis and death in insects. [, , , ]

Q3: How does this compound's selectivity for insect ryanodine receptors impact its safety profile?

A3: this compound exhibits low toxicity to mammals, including humans, due to its selective binding affinity for insect RyRs. [, ] Studies have shown minimal effects on honeybees and other beneficial insects at recommended application rates. [, , ]

Q4: Which insect pests are effectively controlled by this compound?

A4: this compound demonstrates broad-spectrum activity against various insect pests, including:

- Lepidoptera: Spodoptera litura (tobacco cutworm), Plutella xylostella (diamondback moth), Helicoverpa armigera (cotton bollworm), Ostrinia furnacalis (Asian corn borer), Spodoptera frugiperda (fall armyworm). [, , , , , , ]

- Hemiptera: Bemisia tabaci (whitefly), Myzus persicae (green peach aphid), Aphis gossypii (cotton aphid), Diaphorina citri (Asian citrus psyllid). [, , , , , , , , ]

- Coleoptera: Scelodonta strigicollis (coffee flea beetle), Agrotis ipsilon (black cutworm). [, ]

- Diptera: Liriomyza trifolii (serpentine leafminer), Bactrocera dorsalis (oriental fruit fly), Rhagoletis indifferens (western cherry fruit fly). [, , , ]

Q5: What are the different application methods for this compound?

A5: this compound can be applied using various methods, including:

- Foliar sprays: Direct application onto the leaves of plants. [, , , , , ]

- Seed treatments: Coating seeds with the insecticide before planting, providing systemic protection to seedlings as they grow. [, , ]

- Soil treatments: Drenching the soil around the base of plants for systemic uptake by roots. [, ]

- Bait formulations: Used for attracting and killing specific insect pests. [, ]

Q6: How does this compound behave in the environment after application?

A6: this compound is characterized by low water solubility (about 0.01 g/L), which limits its leaching potential in soil. [] It exhibits a relatively short half-life in soil, ranging from 2.6 to 87 days, depending on environmental factors such as temperature and soil type. [, , ]

Q7: Does this compound accumulate in the environment?

A7: this compound does not have a tendency to accumulate in the soil following repeated applications, according to label instructions. [] Its rapid degradation in soil minimizes the risk of long-term environmental contamination.

Q8: How do residues of this compound behave in plants?

A8: this compound can translocate within plants, primarily through the xylem, leading to its presence in various plant tissues, including leaves, stems, and fruits. [, , , ] The extent of translocation and residue levels depend on factors such as plant species, application method, and time elapsed after application.

Q9: Are there any concerns about this compound residues in food crops?

A9: Maximum residue limits (MRLs) for this compound have been established in various countries to ensure food safety. [, , ] Proper application timing and adherence to pre-harvest intervals are crucial for minimizing residues in harvested crops.

Q10: Has resistance to this compound been reported in insect populations?

A10: Cases of resistance or reduced susceptibility to this compound have been documented in some insect populations, highlighting the need for effective resistance management strategies. [, , , , , ]

Q11: What are the potential mechanisms of resistance to this compound?

A11: Several mechanisms can contribute to this compound resistance, including:

- Target-site mutations: Changes in the amino acid sequence of the ryanodine receptor can reduce the binding affinity of this compound. [, , ]

- Metabolic resistance: Increased detoxification of the insecticide by enzymes within the insect, such as cytochrome P450s, can reduce its efficacy. [, , , ]

Q12: How can the development of resistance to this compound be mitigated?

A12: Implementing resistance management strategies is essential for prolonging the effectiveness of this compound. These strategies include:

- Rotation with insecticides possessing different modes of action: This helps prevent the selection pressure on a single target site and reduces the likelihood of resistance development. [, , ]

- Monitoring insect populations for resistance: Regular monitoring of field populations for changes in susceptibility to this compound is crucial for early detection of resistance development and timely implementation of alternative control measures. [, , , ]

- Preserving and enhancing biological control: Encouraging the presence and activity of natural enemies of target pests can contribute to long-term pest management and reduce reliance on insecticides. [, ]

Q13: What analytical methods are commonly employed for detecting and quantifying this compound residues?

A13: Several analytical methods are available for analyzing this compound residues in various matrices, with the most widely used being:

- Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This highly sensitive and selective technique is commonly employed for the quantification of this compound and its metabolites in complex matrices, such as plant tissues, soil, and water. [, , , , ]

- High-Performance Liquid Chromatography (HPLC): This technique, often coupled with UV detection, offers a robust method for analyzing this compound in various matrices. []

Q14: What are some areas of ongoing research on this compound?

A14: Ongoing research efforts are focused on:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.